6-Ethoxy-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-Ethoxy-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C7H13N5O. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with ethoxyamine and dimethylamine. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions . The general reaction scheme is as follows:
- Cyanuric chloride is dissolved in the solvent and cooled to a low temperature.
- Ethoxyamine is added dropwise to the solution while maintaining the temperature.
- Dimethylamine is then added to the reaction mixture.
- The reaction mixture is stirred for several hours until the desired product is formed.
- The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the ethoxy or dimethyl groups are replaced by other nucleophiles.
Oxidation and Reduction: The triazine ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide, potassium tert-butoxide, and other strong nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted triazines, while oxidation and reduction can yield different oxidized or reduced derivatives .
Scientific Research Applications
6-Ethoxy-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Ethoxy-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects . For example, it may act as an inhibitor of thymidylate synthase, an enzyme involved in DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
6-Ethoxy-N2,N4-diethyl-1,3,5-triazine-2,4-diamine: Similar in structure but with diethyl groups instead of dimethyl groups.
6-Methyl-1,3,5-triazine-2,4-diamine: Contains a methyl group instead of an ethoxy group.
Uniqueness
6-Ethoxy-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13N5O |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
6-ethoxy-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C7H13N5O/c1-4-13-7-10-5(8)9-6(11-7)12(2)3/h4H2,1-3H3,(H2,8,9,10,11) |
InChI Key |
IJYBSQSITJLFRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=N1)N(C)C)N |
Origin of Product |
United States |
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